molecular formula C8H3Cl3N2 B1330414 2,3,6-Trichloroquinoxaline CAS No. 2958-87-4

2,3,6-Trichloroquinoxaline

Cat. No. B1330414
CAS RN: 2958-87-4
M. Wt: 233.5 g/mol
InChI Key: GZEGFNCRZUGIOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,6-Trichloroquinoxaline is a chlorinated derivative of quinoxaline, a heterocyclic compound with a structure consisting of a fused benzene and pyrazine ring. The chlorination at positions 2, 3, and 6 on the quinoxaline ring can significantly alter the compound's reactivity and physical properties, making it a valuable intermediate for further chemical synthesis and applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of chlorinated quinoxalines, including 2,3-dichloroquinoxaline derivatives, has been explored through various methods. For instance, a high-yielding synthesis of 2,3-dichloroquinoxalines from 2,3-dihydroxyquinoxalines has been developed using N,N-dimethylformamide and thionyl chloride in 1,2-dichloroethane . Additionally, solid-phase synthesis techniques have been employed, where 6-amino-2,3-dichloroquinoxaline is loaded on AMEBA resin, allowing for the introduction of different building blocks to obtain quinoxaline derivatives .

Molecular Structure Analysis

The molecular structure of chlorinated quinoxalines has been characterized using various spectroscopic techniques. For example, the structure of N-acyl-N'-dichloroacetyl-6,7-dichloro-1,2,3,4-tetrahydroquinoxalines was determined by IR, ^1H NMR, ^13C NMR, and elemental analysis, with the structure further confirmed by X-ray crystallography . These techniques are crucial for confirming the substitution pattern and the overall molecular geometry of the synthesized compounds.

Chemical Reactions Analysis

Chlorinated quinoxalines undergo a variety of chemical reactions, leading to the formation of diverse derivatives. For instance, 2,3-dichloroquinoxaline reacted with malononitrile and ethyl cyanoacetate to yield 3-chloro-2-(cyanomethylene)-1,2-dihydroquinoxaline derivatives . Displacement reactions of 2,3-dichloro-6-nitroquinoxaline with 1-methylpiperazine resulted in the selective formation of mono- and bis-derivatives, which could be further transformed into triazoloquinoxalines .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated quinoxalines are influenced by the presence of chlorine atoms on the quinoxaline ring. These compounds exhibit a range of purities and isolated yields, as demonstrated by the synthesis of quinoxaline derivatives on AMEBA resin . The chlorinated quinoxalines also show promising biological activities, such as antibacterial and anticancer properties, which are attributed to the presence of the quinoxaline and acridine heterocyclic reaction systems .

Scientific Research Applications

  • Antimicrobial Activity :

    • A study by (El-Atawy et al., 2019) synthesized 2,3-disubstituted quinoxalines and investigated their antimicrobial activity against bacterial and fungal strains, finding significant antibacterial and antifungal properties in some compounds.
    • (Metzner et al., 1981) demonstrated the antimicrobial effects of 2,3,6-substituted quinoxalines, with 2-chlor-3-methyl-6-nitroquinoxaline showing the most activity against certain fungi and bacteria.
  • Synthesis and Evaluation of Novel Compounds :

    • (Ammar et al., 2020) designed and synthesized sulfonylquinoxaline derivatives, demonstrating their antimicrobial activities and potential as DNA Gyrase inhibitors.
    • (Srinivasarao et al., 2020) explored quinoxaline-1,4-di-N-oxide derivatives for potential anti-tubercular agents, finding moderate to significant activity in certain compounds.
  • Potential Therapeutic Uses :

    • Research by (Yoneda & Ogita, 1989) identified 6,7-dichloroquinoxaline-2,3-dione (DCQX) as a specific antagonist for glycine, suggesting potential therapeutic applications in modulating NMDA-mediated responses.

Safety And Hazards

The safety data sheets for 2,3,6-Trichloroquinoxaline indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2,3,6-trichloroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl3N2/c9-4-1-2-5-6(3-4)13-8(11)7(10)12-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEGFNCRZUGIOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(C(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062744
Record name Quinoxaline, 2,3,6-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7062744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,6-Trichloroquinoxaline

CAS RN

2958-87-4
Record name 2,3,6-Trichloroquinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2958-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoxaline, 2,3,6-trichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002958874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2958-87-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203052
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinoxaline, 2,3,6-trichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Quinoxaline, 2,3,6-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7062744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,6-trichloroquinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.080
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3,6-Trichloroquinoxaline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6A4BK2382
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,6-Trichloroquinoxaline
Reactant of Route 2
2,3,6-Trichloroquinoxaline
Reactant of Route 3
Reactant of Route 3
2,3,6-Trichloroquinoxaline
Reactant of Route 4
Reactant of Route 4
2,3,6-Trichloroquinoxaline
Reactant of Route 5
Reactant of Route 5
2,3,6-Trichloroquinoxaline
Reactant of Route 6
Reactant of Route 6
2,3,6-Trichloroquinoxaline

Citations

For This Compound
29
Citations
CO Okafor - Journal of Heterocyclic Chemistry, 1981 - Wiley Online Library
4‐Diazaphenothiazine, the parent compound of this heterocyclic ring has now been prepared from 2,3‐dichloropyrazine and 2‐aminothiophenol. Replacement of 2,3‐dichloropyrazine …
Number of citations: 26 onlinelibrary.wiley.com
AF Crowther, FHS Curd, DG Davey… - Journal of the Chemical …, 1949 - pubs.rsc.org
… 3-position of 2 : 3 : 6-trichloroquinoxaline was more reactive … Originally the reaction between 2 : 3 : 6-trichloroquinoxaline … preliminary condensations of 2 : 3 : 6-trichloroquinoxaline with y…
Number of citations: 21 pubs.rsc.org
SP Philbin - 2001 - bura.brunel.ac.uk
The novel candidate high energy insensitive explosive; 2,5-diamino-3,6-dinitropyrazine (ANPZ-i) has been prepared in acceptable overall yield. ANPZ-i was synthesised by the nitration …
Number of citations: 1 bura.brunel.ac.uk
K Makino, H Yoshioka - Journal of fluorine chemistry, 1987 - Elsevier
The syntheses of ethyl 2-[4-(3-fluoro-2-quinoxalinyloxy)phenoxy]propanoate ( 1d ), a new fluoro analogue of the herbicide quizalofopethyl, from 2,3-dichloroquinoxaline ( 3 ) and of ethyl …
Number of citations: 10 www.sciencedirect.com
CO Okafor, RN Castle - Journal of Heterocyclic Chemistry, 1983 - Wiley Online Library
Abstract Treatment of 2,3‐dichloroquinoxalines with 2‐amino‐6‐picoline‐3‐thiol gave a mixture of 2,3‐bis(2‐amino‐6‐picolinyl‐3‐thio)quinoxalines (16, R = H, CI) and 2,3‐bis (N,N‐…
Number of citations: 30 onlinelibrary.wiley.com
CO Okafor - Journal of Heterocyclic Chemistry, 1981 - Wiley Online Library
As part of our program on the synthesis of new psychotropic agents, the parent rings of two diazaphenox‐azines are described. The reaction of 2‐aminophenol and 2,3‐…
Number of citations: 10 onlinelibrary.wiley.com
GWH Cheeseman - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
2, 3-DIHYDROXYQUINOXALINE was converted into 2, 3-dihydroxy-6-nitroquinoxaline when treated in sulphuric acid solution with one equivalent of potassium nitrate; with two …
Number of citations: 88 pubs.rsc.org
CO Okafor - Journal of Heterocyclic Chemistry, 1980 - Wiley Online Library
The synthesis of derivatives of 1,4,6‐benzo[b]triazaphenothiazine, a novel aza‐analog of phenothiazine, is described. The parent compound was obtained by base‐catalysed …
Number of citations: 35 onlinelibrary.wiley.com
RD Haworth, S Robinson - Journal of the Chemical Society (Resumed …, 1948 - pubs.rsc.org
… The properties of 2 : 3 : 6-trichloroquinoxaline are very similar to those of the 2 : 3-dichloro-derivative. It was hydrolysed by boiling with acetic acid to 6-chloro-2 : 3-dihydroxyquinoxaline, …
Number of citations: 97 pubs.rsc.org
R Sarges, HR Howard, RG Browne… - Journal of medicinal …, 1990 - ACS Publications
A series of 4-amino [l, 2, 4] triazolo [4, 3-a] quinoxalines has been prepared. Many compounds from this class reduce immobility inPorsolt’s behavioral despair model in rats upon acute …
Number of citations: 531 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.